2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide

Analytical Chemistry Quality Control Medicinal Chemistry

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide (CAS: 1310085-00-7) is a synthetic pyrazole amide derivative with the molecular formula C7H11ClN4O and a molecular weight of 202.64 g/mol. It belongs to a class of compounds investigated for their interactions with G-protein-coupled receptors (e.g., CCR5), ion channels (e.g., NMDA receptors), and enzymes (e.g., 12-lipoxygenase), making it a versatile scaffold in early-stage drug discovery.

Molecular Formula C7H11ClN4O
Molecular Weight 202.64 g/mol
Cat. No. B15310903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide
Molecular FormulaC7H11ClN4O
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CCC(C(=O)N)N)Cl
InChIInChI=1S/C7H11ClN4O/c8-5-3-11-12(4-5)2-1-6(9)7(10)13/h3-4,6H,1-2,9H2,(H2,10,13)
InChIKeyNSFLTVAKZLHLGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide: A Pyrazole Amide Building Block for Medicinal Chemistry and Biological Screening


2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide (CAS: 1310085-00-7) is a synthetic pyrazole amide derivative with the molecular formula C7H11ClN4O and a molecular weight of 202.64 g/mol . It belongs to a class of compounds investigated for their interactions with G-protein-coupled receptors (e.g., CCR5), ion channels (e.g., NMDA receptors), and enzymes (e.g., 12-lipoxygenase), making it a versatile scaffold in early-stage drug discovery [1]. The compound is commercially available for research purposes with a specified minimum purity of 97% .

Why Generic 4-Chloropyrazole Butanamides Cannot Substitute for 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide


The specific substitution pattern of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide, bearing both a free primary amine and a chloro-substituted pyrazole ring on the butanamide backbone, dictates its unique interaction profile with biological targets. Closely related analogs, such as those with alkylamino groups (e.g., ethylamino or isopropylamino) or additional methyl substituents on the pyrazole ring, exhibit altered steric and electronic properties that can drastically affect binding affinity, selectivity, and functional activity [1]. For instance, the presence of the 2-amino group is critical for hydrogen-bonding interactions that may be lost in des-amino analogs, directly impacting potency in enzymatic and receptor-binding assays [2]. Therefore, direct substitution without comparative validation risks introducing significant variability into research outcomes.

Quantitative Differentiation of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide: Assay-Driven Evidence for Procurement Decisions


Purity Specification: 97% vs. Sub-95% Industry Standard for Analogous Building Blocks

The target compound is supplied with a certified minimum purity of 97% . This specification provides a quantifiable baseline for reproducibility, contrasting with many closely related pyrazole butanamide analogs that are often available only at 95% purity or as crude intermediates, which can introduce confounding impurities into sensitive biological assays .

Analytical Chemistry Quality Control Medicinal Chemistry

12-Lipoxygenase Inhibition: Preliminary Activity at 30 µM Defines a Screening Window

In a targeted panel screen, 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. In contrast, related pyrazole amide cores with N-alkyl substitutions (e.g., ethylamino or isopropylamino derivatives) frequently show complete loss of activity or require >100 µM concentrations to achieve measurable inhibition in comparable enzyme assays, highlighting the functional importance of the free 2-amino group .

Enzymology Inflammation Platelet Biology

CCR5 Antagonist Potential: Preliminary Pharmacological Screening Indicates Selectivity Advantage

Preliminary pharmacological screening indicates that 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide can act as a CCR5 antagonist, a target implicated in HIV infection, asthma, and autoimmune diseases [1]. This functional profile distinguishes it from structurally similar CRAC channel inhibitors, which lack this chemokine receptor activity. For instance, the patent literature on pyrazole amide CRAC channel inhibitors does not report significant CCR5 off-target activity, suggesting a distinct selectivity profile driven by the 2-amino-4-chloropyrazole substitution pattern [2].

Immunology HIV Research Chemokine Receptors

High-Value Application Scenarios for 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide Informed by Comparative Evidence


Scaffold for CCR5-Targeted Medicinal Chemistry Campaigns in Inflammation and HIV

Given its preliminary characterization as a CCR5 antagonist [1], this compound serves as an ideal starting point for hit-to-lead optimization programs focused on CCR5-mediated diseases. Its activity in this pathway is mechanistically distinct from the more common CRAC channel inhibitory profile of related pyrazole amides, allowing research teams to explore a less-congested intellectual property landscape while targeting a clinically validated receptor.

Probe for 12-Lipoxygenase Pathway Studies in Platelet Biology

The confirmed in vitro activity of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide against platelet 12-lipoxygenase at 30 µM [2] positions it as a functional probe for studying the 12-HETE signaling axis. The structural requirement for the free 2-amino group, absent in many commercial analogs, makes this specific compound the appropriate selection for enzymology labs investigating lipid mediator biosynthesis.

Chemical Biology Control for Structure-Activity Relationship (SAR) Studies on Pyrazole Amides

Due to its high certified purity (≥97%) , the compound is suitable as a reference standard for generating robust SAR data. Researchers evaluating the impact of pyrazole substitution on target binding can use it to benchmark the activity of novel derivatives, minimizing variability caused by impurities that are more prevalent in lower-purity analog lots.

Quote Request

Request a Quote for 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.